4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
This compound and its derivatives are extensively used in the synthesis of various heterocyclic compounds. For instance, research conducted by Mohareb et al. (2004) elaborates on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are crucial intermediates for yielding pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These derivatives have potential applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Anti-Breast Cancer Activity
A study highlighted the synthesis and evaluation of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide as an anti-breast cancer agent. The compound exhibited significant anticancer activity against MCF-7 breast cancer cell lines. Molecular docking studies suggested its potential mechanism of action, indicating its interaction with the estrogen receptor α (ERα), making it a promising candidate for further development as an anti-breast cancer agent (Kumar, Barnwal, Singh, & Kumar, 2021).
Synthesis of α-Amino and α-Alkylthio Isocyanides
Katritzky, Xie, and Fan (1993) developed a methodology for synthesizing α-morpholinobenzyl isocyanide and several 1-(aryl[or alkyl]thio)alkyl isocyanides. These compounds are synthesized through the dehydration of N-(α-morpholinobenzyl)formamide and N-[1-(alkylthio)alkyl]formamides. These intermediates find applications in the synthesis of various organic compounds and could be pivotal in the development of novel pharmaceuticals and materials (Katritzky, Xie, & Fan, 1993).
Antifungal Activity
The antifungal activity of certain derivatives, including N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes, was investigated. These compounds were synthesized and characterized by elemental analysis, FTIR, and NMR methods. Their antifungal efficacy against major pathogens responsible for plant diseases suggests their potential use in agricultural applications to protect crops from fungal infections (Zhou Weiqun, Yang Wen, X. Liqun, & Cheng Xianchen, 2005).
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-16-2-6-18(7-3-16)27-22(20-14-32-15-21(20)25-27)24-23(28)17-4-8-19(9-5-17)33(29,30)26-10-12-31-13-11-26/h2-9H,10-15H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJSNRIUTOIHFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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